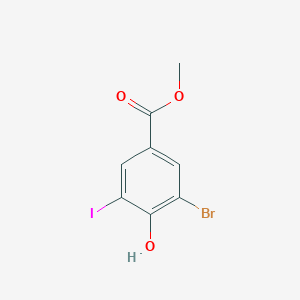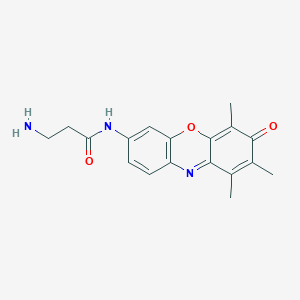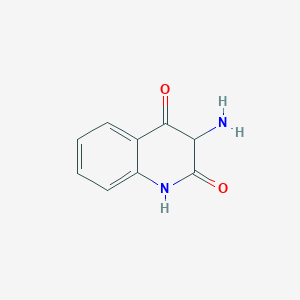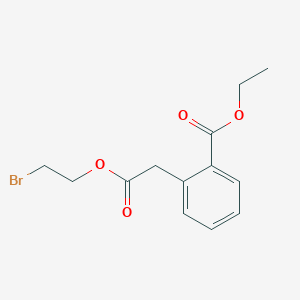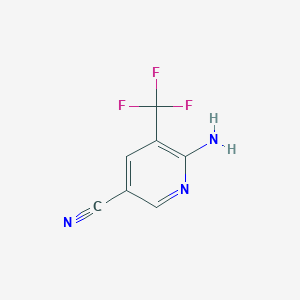
3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is a heterocyclic organic compound with the molecular formula C7H4F3N3. This compound is characterized by the presence of a pyridine ring substituted with an amino group, a cyano group, and a trifluoromethyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- typically involves the reaction of 3-pyridinecarbonitrile with appropriate reagents to introduce the amino and trifluoromethyl groups. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Nitro derivatives of the pyridine ring.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinecarbonitrile: Lacks the amino and trifluoromethyl groups, making it less reactive in certain chemical reactions.
6-Amino-3-pyridinecarbonitrile: Similar structure but lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
2-Chloro-3-pyridinecarbonitrile: Contains a chloro group instead of an amino group, leading to different reactivity and applications.
Uniqueness
3-Pyridinecarbonitrile, 6-amino-5-(trifluoromethyl)- is unique due to the presence of both an amino group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H4F3N3 |
|---|---|
Poids moléculaire |
187.12 g/mol |
Nom IUPAC |
6-amino-5-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-1-4(2-11)3-13-6(5)12/h1,3H,(H2,12,13) |
Clé InChI |
RLLGWFRXMYGTII-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(F)(F)F)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12858729.png)
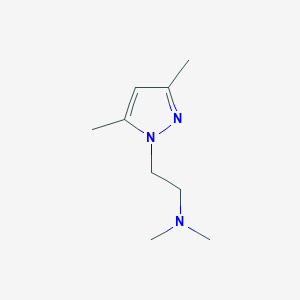
![2-(Aminomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12858736.png)
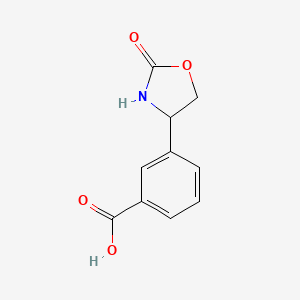
![5-Ethyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12858747.png)

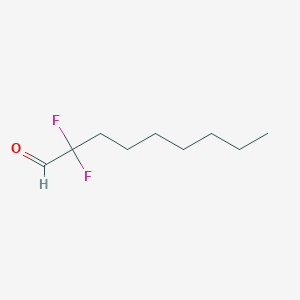
![(4S,5R)-3-((S)-3-Hydroxy-3-(2-methylbenzo[d]thiazol-5-yl)propanoyl)-4-methyl-5-phenyloxazolidin-2-one](/img/structure/B12858765.png)
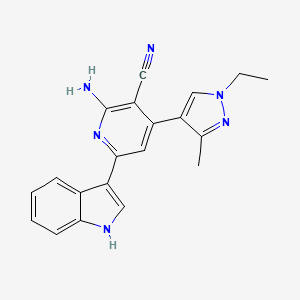
![tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B12858770.png)
